molecular formula C25H29NO7 B13452123 Doxepin-N-beta-D-Glucuronide

Doxepin-N-beta-D-Glucuronide

Cat. No.: B13452123
M. Wt: 455.5 g/mol
InChI Key: HIWVLLQQFXUDIX-MSBDJBBOSA-N
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Description

Doxepin-N-beta-D-Glucuronide is a metabolite of Doxepin, a tricyclic antidepressant drug. It is formed in the liver through the process of glucuronidation, which involves the addition of a glucuronic acid molecule to the parent compound. This compound is significant in the metabolism of Doxepin, aiding in its excretion from the body.

Preparation Methods

The preparation of Doxepin-N-beta-D-Glucuronide involves the glucuronidation of Doxepin. This process typically occurs in the liver, where enzymes such as UDP-glucuronosyltransferase catalyze the addition of glucuronic acid to Doxepin.

Chemical Reactions Analysis

Doxepin-N-beta-D-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the addition of glucuronic acid to the nitrogen atom of Doxepin, forming a quaternary ammonium-linked glucuronide . The major product of this reaction is this compound itself. Common reagents used in this reaction include glucuronic acid and UDP-glucuronosyltransferase enzymes .

Scientific Research Applications

Doxepin-N-beta-D-Glucuronide has several scientific research applications. It is used in pharmacokinetic studies to understand the metabolism and excretion of Doxepin . Additionally, it is employed in the development of analytical methods for detecting Doxepin and its metabolites in biological samples . This compound is also significant in the study of drug interactions and the role of glucuronidation in drug metabolism .

Mechanism of Action

The mechanism of action of Doxepin-N-beta-D-Glucuronide is primarily related to its role as a metabolite of Doxepin. Doxepin itself acts as a serotonin and noradrenaline reuptake inhibitor, which contributes to its antidepressant and anxiolytic effects . The glucuronidation of Doxepin to form this compound facilitates its excretion from the body, thereby regulating the levels of the active drug in the system .

Comparison with Similar Compounds

Doxepin-N-beta-D-Glucuronide can be compared with other glucuronide metabolites of tricyclic antidepressants, such as dosulepin and clomipramine . These compounds also undergo glucuronidation, forming similar quaternary ammonium-linked glucuronides . this compound is unique in its specific formation from Doxepin and its role in the metabolism of this particular antidepressant.

Similar Compounds:
  • Dosulepin-N-beta-D-Glucuronide
  • Clomipramine-N-beta-D-Glucuronide
  • Cyclobenzaprine-N-beta-D-Glucuronide
  • Cyproheptadine-N-beta-D-Glucuronide

Properties

Molecular Formula

C25H29NO7

Molecular Weight

455.5 g/mol

IUPAC Name

(3S,4R,5R,6R)-6-[[(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)propyl]-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C25H29NO7/c1-26(2,24-22(29)20(27)21(28)23(33-24)25(30)31)13-7-11-17-16-9-4-3-8-15(16)14-32-19-12-6-5-10-18(17)19/h3-6,8-12,20-24,27-29H,7,13-14H2,1-2H3/b17-11+/t20-,21+,22-,23?,24-/m1/s1

InChI Key

HIWVLLQQFXUDIX-MSBDJBBOSA-N

Isomeric SMILES

C[N+](C)(CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31)[C@H]4[C@@H]([C@@H]([C@@H](C(O4)C(=O)[O-])O)O)O

Canonical SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O

Origin of Product

United States

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